molecular formula C20H24ClFN4O2 B8195942 N-Desethylsunitinib hydrochloride

N-Desethylsunitinib hydrochloride

Cat. No.: B8195942
M. Wt: 406.9 g/mol
InChI Key: WJMIVJQUMZPBDC-AZJSCORLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SU-12662 (hydrochloride) involves the de-ethylation of sunitinib. This process typically requires specific reaction conditions, including the use of deuterated reagents to produce deuterated forms of the compound . The reaction conditions often involve controlled temperatures and the presence of catalysts to ensure the selective removal of the ethyl group without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of SU-12662 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with stringent regulatory standards to ensure the safety and efficacy of the compound .

Properties

IUPAC Name

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2.ClH/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26;/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26);1H/b15-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMIVJQUMZPBDC-AZJSCORLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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